3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol
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Overview
Description
3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound features a bicyclic structure, which is a common motif in organic chemistry due to its stability and unique reactivity. The compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and other amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A related compound with a similar bicyclic structure but different functional groups.
3-({Bicyclo[2.2.1]heptan-2-yl}propane-1-thiol): Another similar compound with a thiol group instead of an amino group.
Uniqueness
3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol is unique due to its specific combination of a bicyclic structure and an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanylamino)propan-1-ol |
InChI |
InChI=1S/C10H19NO/c12-5-1-4-11-10-7-8-2-3-9(10)6-8/h8-12H,1-7H2 |
InChI Key |
QGMGJSYEDGPHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NCCCO |
Origin of Product |
United States |
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